![molecular formula C18H22N2O4S B4753734 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4753734.png)
3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methoxyphenyl)propanamide
Overview
Description
This section explores the background and relevance of sulfonamide derivatives in chemical research, highlighting their applications in various fields such as material science, medicinal chemistry, and organic synthesis. While the exact compound may not be directly discussed, related sulfonamide compounds provide context for understanding its potential characteristics and uses.
Synthesis Analysis
Sulfonamide derivatives are synthesized through various methods, including halogenated hydrocarbon amination reactions. These processes typically involve the reaction between specific raw materials and amines, under controlled conditions, to yield the target sulfonamide compounds. Elemental analysis, infrared spectroscopy, NMR, mass spectrometry, and X-ray diffraction are commonly used to confirm the structure of the synthesized compounds (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often determined using X-ray crystallography, which provides detailed information about their geometric bond lengths, bond angles, and overall three-dimensional arrangement. Density functional theory (DFT) calculations are frequently employed to compare and validate the experimental values with theoretical predictions (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, displaying a range of reactivities depending on their specific functional groups and structural characteristics. Their interactions and reactivity can be studied through experimental procedures and computational methods to understand their behavior in different chemical environments.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and thermal stability, are crucial for their application in different fields. These properties can be assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Shetty et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(3-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-20(2)25(22,23)17-10-7-14(8-11-17)9-12-18(21)19-15-5-4-6-16(13-15)24-3/h4-8,10-11,13H,9,12H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAFNNPDCXTAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(3-methoxyphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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